molecular formula C20H40O B1583343 Icosanal CAS No. 2400-66-0

Icosanal

Cat. No. B1583343
CAS RN: 2400-66-0
M. Wt: 296.5 g/mol
InChI Key: FWBUWJHWAKTPHI-UHFFFAOYSA-N
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Description

Icosanal, also known as Eicosanal, is a chemical compound with the formula C20H40O . It has a molecular weight of 296.5310 . The IUPAC Standard InChIKey for Icosanal is FWBUWJHWAKTPHI-UHFFFAOYSA-N .


Synthesis Analysis

Icosanal can be synthesized through various methods. One such method involves the use of pyridinium chlorochromate in dichloromethane at different conditions . Other methods include the use of sodium hydrogencarbonate with Dess-Martin periodane in dichloromethane at 20℃ for 1 hour .


Molecular Structure Analysis

The molecular structure of Icosanal consists of 20 carbon atoms, 40 hydrogen atoms, and 1 oxygen atom . The structure is linear .


Physical And Chemical Properties Analysis

Icosanal is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer, under -20C .

Scientific Research Applications

1. Thermal Energy Storage

Icosane, a paraffin-type phase change material similar to icosanal, demonstrates significant potential in thermal energy storage applications. In research by Seitz and Ajiro (2019), icosane is coated using weak polyelectrolytes to create ultra-thin, robust polymer encapsulations. These encapsulations exhibit high storage capacities close to the pristine icosane, with thermal stability confirmed by increased resistance to thermal degradation. This suggests its utility in enhancing energy efficiency and storage capabilities (Seitz & Ajiro, 2019).

2. Protein Nanocages

The design of icosahedral protein nanocages, as explored by Hsia et al. (2016), showcases the use of icosahedral structures in biological systems. These protein containers, designed through computational methods, have potential applications in targeted drug delivery, vaccine design, and synthetic biology. The robust and customizable nature of these icosahedral nanocages opens up new avenues in the field of nanomedicine (Hsia et al., 2016).

3. Drug Delivery Systems

Aptamer-conjugated DNA icosahedral nanoparticles have been researched by Chang, Yang, and Huang (2011) as carriers for doxorubicin, a cancer therapy drug. These DNA icosahedra show efficient and specific internalization for killing epithelial cancer cells, indicating their potential as novel drug delivery systems in cancer treatment (Chang, Yang, & Huang, 2011).

4. Enhancement of Thermal Energy Storage Devices

Research on enhancing thermal conductivity in thermal energy storage (TES) devices using icosane as a phase change material (PCM) is significant. Chukwu, Ogbonnaya, and Weiss (2012) focused on incorporating conductive additives to icosane wax, aiming to improve the efficiency of TES devices. This highlights the potential of icosane in industrial applications where efficient energy storage and management are critical (Chukwu, Ogbonnaya, & Weiss, 2012).

5. Atmospheric Modeling

The development of the Non-hydrostatic Icosahedral Atmospheric Model (NICAM) by Satoh et al. (2014) represents a significant advancement in global atmospheric simulation. NICAM's unique quasi-uniform grid mesh structure and non-hydrostatic equation system make it a powerful tool for studying atmospheric phenomena, highlighting the application of icosahedral structures in environmental science (Satoh et al., 2014).

Safety And Hazards

Icosanal is classified under the GHS07 category. The hazard statements for Icosanal include H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

icosanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h20H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBUWJHWAKTPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178733
Record name Icosanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Icosanal

CAS RN

2400-66-0
Record name Eicosanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2400-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eicosanal
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002400660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icosanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name EICOSANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZNJ1NXP04J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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